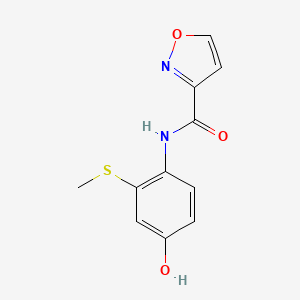
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide selectively inhibits the enzyme CYP4A, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide inhibits 20-HETE synthesis in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces blood pressure, inhibits tumor growth and angiogenesis, and reduces brain damage and improves neurological function in ischemic stroke models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the pathway and reduces potential off-target effects. However, one limitation of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide. One area of interest is in the development of more soluble analogs of N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide for improved in vivo administration. Another area of interest is in the development of combination therapies with N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide and other drugs for synergistic effects in various diseases. Additionally, further studies on the role of 20-HETE in various diseases may lead to new therapeutic applications for N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
Synthesemethoden
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide can be synthesized by the reaction of 4-chloro-2-methylphenol with 2-aminothiophenol to form 4-(2-methylsulfanylphenyl)thiazole. The thiazole is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by hydrolysis to yield N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. In hypertension, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to lower blood pressure by inhibiting 20-HETE synthesis, which reduces vasoconstriction. In cancer, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit tumor growth and angiogenesis by blocking 20-HETE synthesis. In ischemic stroke, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to reduce brain damage and improve neurological function by inhibiting 20-HETE synthesis.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-17-10-6-7(14)2-3-8(10)12-11(15)9-4-5-16-13-9/h2-6,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIFSCWQXPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)
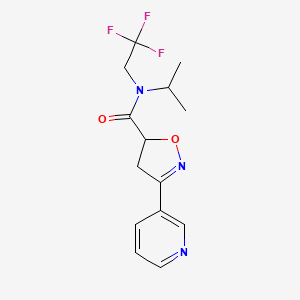
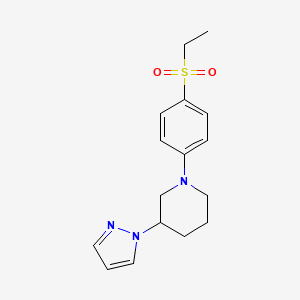
![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
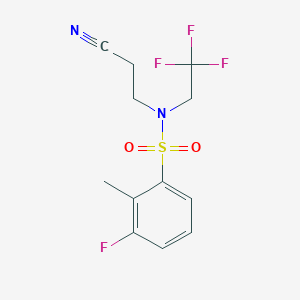
![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
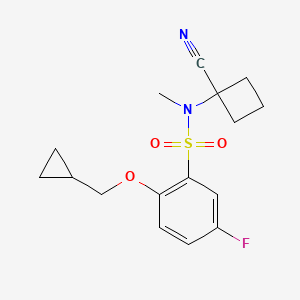
![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)